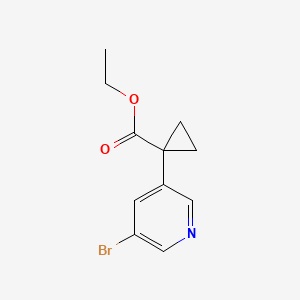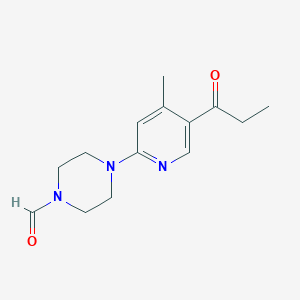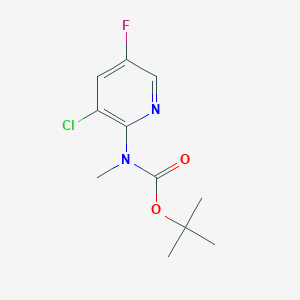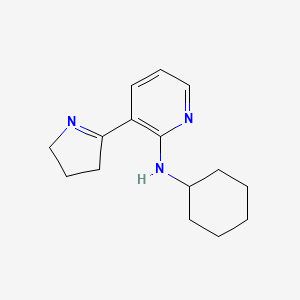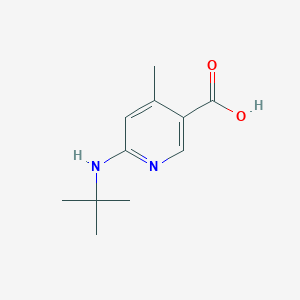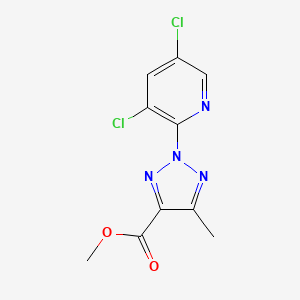
1-Methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features both a pyrazole and a thiazole ring. These structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the methyl groups on both the pyrazole and thiazole rings can influence the compound’s reactivity and biological properties.
Preparation Methods
The synthesis of 1-Methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-5-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the formation of the thiazole ring followed by the construction of the pyrazole ring. The reaction conditions often involve the use of strong bases and high temperatures to facilitate ring closure and functional group modifications .
Industrial production methods for such compounds may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced chemical engineering techniques to scale up the production process.
Chemical Reactions Analysis
1-Methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing any nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by the electron-withdrawing groups on the rings. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amine derivatives.
Scientific Research Applications
1-Methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein, affecting various cellular pathways. The specific pathways involved depend on the biological context and the targets being studied .
Comparison with Similar Compounds
1-Methyl-4-(4-methylthiazol-2-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-Methyl-4-(4-methylthiazol-2-yl)-1H-imidazole: Similar in structure but with an imidazole ring instead of a pyrazole ring.
4-Methyl-2-arylthiazole derivatives: These compounds share the thiazole ring but differ in the substituents on the ring.
1,2,3-Triazole derivatives: These compounds have a triazole ring instead of a pyrazole ring and exhibit different reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of the pyrazole and thiazole rings, which can confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C8H10N4S |
|---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
2-methyl-4-(4-methyl-1,3-thiazol-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C8H10N4S/c1-5-4-13-8(11-5)6-3-10-12(2)7(6)9/h3-4H,9H2,1-2H3 |
InChI Key |
XDIYNKDRGWSNRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=C(N(N=C2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



